5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Catalog No.
S3079859
CAS No.
294193-92-3
M.F
C12H9NO4
M. Wt
231.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

CAS Number

294193-92-3

Product Name

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

IUPAC Name

5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde

Molecular Formula

C12H9NO4

Molecular Weight

231.207

InChI

InChI=1S/C12H9NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3

InChI Key

NEOFZCOCXUBURF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O

solubility

not available

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is an organic compound characterized by the presence of a furan ring and a nitrophenyl group. The molecular structure features a furan aldehyde with a methyl and nitro substituent on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential applications and unique properties.

The chemical behavior of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is primarily dictated by the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The nitro group can facilitate nucleophilic attacks, leading to the formation of various derivatives.
  • Condensation Reactions: This compound can undergo condensation with amines or hydrazines to form imines or hydrazones, respectively.
  • Oxidation: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols depending on the reaction conditions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different chemical properties .

Research indicates that 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Its structural components contribute to its ability to interact with biological targets. For instance, compounds containing nitro groups are often associated with increased biological activity due to their potential to form reactive intermediates that can disrupt cellular processes .

Several synthetic routes have been developed for the preparation of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde:

  • Nitration of 2-Methylphenol: This method involves the nitration of 2-methylphenol followed by its reaction with furaldehyde under acidic conditions.
  • Friedel-Crafts Acylation: The compound can also be synthesized through Friedel-Crafts acylation using acetic anhydride and 2-methyl-5-nitrophenol, leading to the formation of the desired furaldehyde.
  • Condensation Reactions: Another approach is through the condensation of 2-methyl-5-nitrophenol with furaldehyde in the presence of acid catalysts .

These methods provide various yields and purity levels, which can be optimized based on specific experimental conditions.

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde finds applications in:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for developing new drugs.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemicals: Its derivatives may be used in developing agrochemicals due to their potential herbicidal or fungicidal properties .

Interaction studies involving 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde focus on its binding affinity with various biological macromolecules, such as proteins and nucleic acids. These studies help elucidate the mechanism of action behind its biological effects, particularly in inhibiting microbial growth or cancer cell proliferation. For instance, some studies have demonstrated that compounds with similar structures can interact with DNA or enzymes involved in metabolic pathways, leading to cytotoxic effects .

Several compounds share structural similarities with 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde, including:

  • 5-Nitro-2-furaldehyde: Lacks the methyl group but retains similar reactivity due to the nitro substituent.
  • 5-(2-Nitrophenyl)-2-furaldehyde: Similar in structure but differs in substituents on the phenyl ring.
  • 5-(Hydroxymethyl)-2-furaldehyde: A furan derivative that exhibits different reactivity due to the hydroxymethyl group.

Comparison Table

Compound NameKey FeaturesUnique Properties
5-(2-Methyl-5-nitrophenyl)-2-furaldehydeContains both methyl and nitro groupsEnhanced reactivity and biological activity
5-Nitro-2-furaldehydeOnly nitro groupLess sterically hindered than methyl derivative
5-(2-Nitrophenyl)-2-furaldehydeNitrophenyl substituentDifferent biological activity profile
5-(Hydroxymethyl)-2-furaldehydeHydroxymethyl groupDifferent solubility and reactivity

This comparison highlights how variations in substituents affect both chemical behavior and potential applications of these compounds.

XLogP3

2.6

Dates

Last modified: 08-18-2023

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